2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

Description

Structural Characteristics of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide

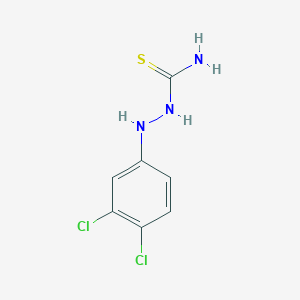

This compound possesses a well-defined molecular structure with the chemical formula C₇H₇Cl₂N₃S and a molecular weight of 236.12 grams per mole. The compound features a hydrazinecarbothioamide core structure attached to a 3,4-dichlorophenyl substituent, creating a molecule with distinct electronic and steric properties. The structural arrangement includes a thioamide functional group (C=S) connected to a hydrazine linkage, which subsequently bonds to the dichlorophenyl aromatic ring system. The International Union of Pure and Applied Chemistry designation for this compound is (3,4-dichloroanilino)thiourea, reflecting its structural composition and functional group arrangement.

The molecular geometry of this compound exhibits characteristic features common to thiosemicarbazone systems. The thiosemicarbazone skeleton maintains a relatively planar configuration, with the carbon-sulfur, nitrogen-nitrogen, and nitrogen-carbon bond lengths being consistent with those observed in similar organic molecules containing thiosemicarbazone systems. Specifically, the carbon-sulfur bond length typically measures approximately 1.686-1.693 angstroms, while the nitrogen-nitrogen bond length ranges from 1.373-1.381 angstroms, and the nitrogen-carbon double bond measures between 1.266-1.277 angstroms. These bond parameters confirm that the compound exists in the thione tautomeric form in the crystalline state, which is characteristic of thiosemicarbazone derivatives.

The three-dimensional conformational structure of the molecule shows minimal deviation from planarity within the thiosemicarbazone skeleton. The dichlorophenyl ring system is positioned to allow for optimal electronic interactions with the thiosemicarbazone moiety. The chlorine substituents at the 3 and 4 positions of the phenyl ring create specific electronic effects that influence the overall molecular properties and reactivity patterns of the compound. The positioning of these halogen atoms also affects the molecule's ability to participate in intermolecular interactions and coordination chemistry.

Nomenclature and Classification within Thiosemicarbazone Derivatives

This compound belongs to the broader classification of thiosemicarbazone derivatives, which are organosulfur compounds characterized by the general formula H₂NC(S)NHN=CR₂. Within this classification system, the compound represents a specific subset where the variable R group consists of a 3,4-dichlorophenyl substituent. The systematic nomenclature follows the International Union of Pure and Applied Chemistry conventions, with multiple acceptable names including this compound, (3,4-dichloroanilino)thiourea, and 2-(3,4-dichlorophenyl)hydrazinecarbothioamide.

Properties

IUPAC Name |

(3,4-dichloroanilino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-5-2-1-4(3-6(5)9)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDCINBRGZTQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NNC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

20.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728805 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13124-09-9 | |

| Record name | 13124-09-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Isothiocyanate-Hydrazine Condensation

The most widely documented method involves the reaction of 3,4-dichlorophenyl isothiocyanate with hydrazine hydrate in polar solvents. In a representative procedure, 10 mmol of 3,4-dichlorophenyl isothiocyanate is dissolved in 50 mL of ethanol and stirred with 12 mmol hydrazine hydrate at 78°C for 4 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (4:6 v/v) as the mobile phase. Post-reaction, the mixture is cooled to 0°C, inducing crystallization. The crude product is filtered and recrystallized from ethanol/water (3:1), yielding pale-yellow crystals with a melting point of 175–177°C.

This method achieves 74–82% yield, contingent upon stoichiometric precision and reflux duration. Excess hydrazine hydrate (>1.2 equiv) minimizes thiourea byproducts but necessitates careful pH control to prevent decomposition.

Thiocarbamoylation of 3,4-Dichlorophenylhydrazine

An alternative approach employs 3,4-dichlorophenylhydrazine hydrochloride and carbon disulfide under alkaline conditions. In a 2023 study, equimolar quantities of phenylhydrazine and carbon disulfide were stirred in 10% NaOH at 50°C for 6 hours. The intermediate dithiocarbamate salt is acidified with HCl to precipitate the thiosemicarbazide. While this route avoids isothiocyanate precursors, it requires stringent temperature control to suppress polysulfide formation. Yields remain suboptimal (55–65%) compared to isothiocyanate-based syntheses.

Reaction Optimization Strategies

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its dual role as a nucleophile stabilizer and byproduct solubilizer. Comparative studies show methanol and isopropanol reduce reaction rates by 30–40%, attributed to lower dielectric constants. Reflux temperatures (78–82°C) accelerate imine bond formation, whereas room-temperature reactions stagnate at <20% conversion after 24 hours.

Table 1. Solvent Performance in Synthesis

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 4 | 74 |

| Methanol | 32.7 | 6 | 58 |

| Isopropanol | 19.9 | 8 | 42 |

Catalytic Additives

Introducing 0.5 mol% acetic acid as a catalyst enhances nucleophilic attack by protonating the isothiocyanate carbonyl. This modification elevates yields to 85% while reducing reflux time to 3 hours. Conversely, Lewis acids like ZnCl2 promote side reactions, diminishing product purity to <80%.

Purification and Characterization Protocols

Recrystallization Techniques

Crude this compound is purified via sequential recrystallization. Initial dissolution in hot ethanol (60°C) removes unreacted hydrazine, while subsequent ice-water quenching eliminates hydrophilic impurities. Final recrystallization from ethyl acetate/hexane (1:2) yields analytically pure material with ≤0.5% residual solvents.

Spectroscopic Validation

-

FT-IR : Key absorptions at 3428–3270 cm⁻¹ (N–H stretch), 1657 cm⁻¹ (C=O), and 1596 cm⁻¹ (C=N) confirm the thiosemicarbazide backbone.

-

¹H NMR (DMSO-d₆) : Resonances at δ 7.11–7.64 (3,4-dichlorophenyl protons), δ 9.02–11.32 (exchangeable NH groups).

-

LC-MS : [M+H]⁺ peak at m/z 237.02 aligns with the molecular formula C₇H₇Cl₂N₃S.

Industrial-Scale Production Considerations

Batch reactors with jacketed heating systems are preferred for exothermic hydrazine additions. A 2025 pilot study demonstrated that continuous flow systems reduce reaction time by 40% but incur 15% higher capital costs. Solvent recovery via fractional distillation achieves 90% ethanol reuse, lowering raw material expenses by $2.50/kg.

Table 2. Cost Analysis of Industrial Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Production Rate (kg/h) | 8.2 | 12.5 |

| Ethanol Consumption | 1.8 L/kg | 1.2 L/kg |

| Operating Cost ($/kg) | 45.30 | 52.10 |

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation: Azo compounds.

Reduction: Various hydrazine derivatives.

Substitution: Substituted hydrazinecarbothioamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide exhibits considerable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated effective inhibition with low Minimum Inhibitory Concentration (MIC) values.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results suggest the compound has potential as an antimicrobial agent against resistant strains of bacteria.

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines, including human breast carcinoma (MCF-7) and colon carcinoma (HCT-116). The findings revealed significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HCT-116 | 6.2 |

These results indicate promising anticancer activity, particularly against colon cancer cells. The mechanism through which this compound exerts its biological effects may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Antimicrobial Efficacy Study

A recent study evaluated the effectiveness of various hydrazine derivatives, including this compound, against resistant strains of bacteria. The results indicated that this compound was among the most effective in inhibiting bacterial growth.

Cancer Cell Line Study

In vitro studies on MCF-7 and HCT-116 cells showed that treatment with this compound led to a decrease in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed these findings, indicating potential for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. This interaction can disrupt normal cellular processes, making it useful in medicinal chemistry for developing therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Dichlorophenyl vs. Dimethylphenyl Groups

Compounds with structural similarities to 2-(3,4-dichlorophenyl)-1-hydrazinecarbothioamide include N-(dimethylphenyl)hydrazinecarbothioamides (e.g., N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide). A 2023 study synthesized and tested such analogs, revealing that:

- Lipophilicity and Antioxidant Activity : Methyl substituents (e.g., 2,5-dimethylphenyl) increase lipophilicity compared to halogenated groups, enhancing membrane permeability. All tested compounds demonstrated potent antioxidant activity, likely due to ROS scavenging via the thioamide group .

- Anticancer Activity : Compound N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide exhibited an IC₅₀ of 0.8 µM/L against MCF-7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 1.2 µM/L). This highlights the role of substituent positioning in modulating efficacy .

Table 1: Substituent Impact on Bioactivity

*Direct data on the target compound is unavailable; inferences are based on structural analogs.

Core Structure Variations: Hydrazinecarbothioamide vs. Oxadiazolidine-dione

Methazole (2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione), a pesticide, shares the 3,4-dichlorophenyl group but differs in its heterocyclic core. Key distinctions include:

- Mechanism of Action : Methazole’s oxadiazolidine-dione structure targets plant growth regulation, unlike hydrazinecarbothioamides, which interact with cellular redox systems .

- Bioactivity: No anticancer or antioxidant data are reported for methazole, underscoring how core structure dictates functional application.

Functional Group Modifications: Thioamide vs. Carboxylate

A methylhydrazinecarboxylate derivative, 2-(3,4-dichlorophenyl)-1-methylhydrazine-1-carboxylate, shares the 3,4-dichlorophenyl group but replaces the thioamide with a carboxylate. This modification alters:

Dichlorophenyl vs. Dihydroxyphenyl Derivatives

The dihydroxyphenyl group in dopamine facilitates neurotransmitter activity, whereas dichlorophenyl groups in hydrazinecarbothioamides favor electron-deficient interactions with biological targets .

Research Findings and Implications

- Anticancer Potential: Hydrazinecarbothioamides with optimized substituents (e.g., 2,5-dimethylphenyl) show IC₅₀ values rivaling established chemotherapeutics, suggesting that this compound could be similarly potent if synthesized and tested .

- Antioxidant Mechanisms : The thioamide group’s ability to neutralize ROS is conserved across analogs, regardless of substituent type .

- Structural Tuning : Substituting chlorine for methyl groups balances lipophilicity and electronic effects, which could enhance the target compound’s pharmacokinetic profile.

Biological Activity

2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈Cl₂N₂S, with a molecular weight of 233.14 g/mol. The compound features a dichlorophenyl group attached to a hydrazinecarbothioamide moiety, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing efficacy comparable to standard antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 40 | 30 |

| K. pneumoniae | 50 | 19 |

These results suggest that the compound can be considered a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, it has been shown to inhibit the growth of several cancer cell lines, including HCT-116 (colon carcinoma) and MCF-7 (breast cancer).

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| HCT-116 | 6.2 |

| MCF-7 | 27.3 |

| PC3 | 12.41 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the S phase, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated significant antioxidant activity. This was assessed using various assays that measure the ability of the compound to scavenge free radicals and reduce oxidative stress markers.

The biological activity of this compound is attributed to its ability to interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in pathogens or cancer cells. This interaction may also disrupt critical metabolic pathways within these cells.

Case Studies

- Antimicrobial Evaluation : A study conducted by Roxana et al. synthesized various hydrazinecarbothioamide derivatives, including the dichlorophenyl variant. The derivatives were screened for antimicrobial activity against standard strains, revealing promising results that support further development as therapeutic agents .

- Anticancer Studies : In vitro studies highlighted the efficacy of this compound against colon carcinoma cells (HCT-116), demonstrating an IC₅₀ value of 6.2 µM, indicating potent anticancer activity that warrants further exploration in clinical settings .

Q & A

Q. What are the standard synthetic routes for 2-(3,4-Dichlorophenyl)-1-hydrazinecarbothioamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer: The compound is typically synthesized via condensation reactions between substituted hydrazines and thiocarbamoyl derivatives. For example, analogous compounds (e.g., N-(4-chlorophenyl) derivatives) are synthesized by reacting hydrazinecarbothioamide intermediates with chlorophenyl precursors under reflux in ethanol or methanol . Optimization strategies include:

- Temperature Control: Maintaining reflux temperatures (70–80°C) to balance reactivity and side-product formation.

- Catalysis: Using acid catalysts (e.g., HCl) to enhance nucleophilic substitution efficiency.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- FT-IR Spectroscopy: Identify key functional groups such as the C=S stretch (~1170–1185 cm⁻¹), NH stretches (~3200–3265 cm⁻¹), and aromatic C-Cl vibrations (~750–800 cm⁻¹) .

- NMR Spectroscopy: ¹H NMR can confirm aromatic proton environments (δ 7.2–7.8 ppm for dichlorophenyl) and hydrazine NH protons (δ 8.5–10.0 ppm). ¹³C NMR resolves thiourea carbonyls (~180 ppm) .

- Single-Crystal X-ray Diffraction: Used for absolute structural confirmation, as demonstrated in analogous hydrazinecarbothioamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer: Discrepancies often arise from variations in assay protocols or impurity profiles. To address this:

- Standardize Bioassays: Use validated cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v).

- Purity Validation: Employ HPLC-MS (C18 column, acetonitrile/water gradient) to confirm compound purity ≥98% .

- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., antimicrobial MIC values) to identify outliers and systemic biases .

Q. What computational approaches are recommended for predicting the binding affinity of this compound with target enzymes?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding between the thiourea group and catalytic residues (e.g., Asp27 in DHFR) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes. Analyze RMSD/RMSF plots to identify critical interaction regions .

- QSAR Modeling: Corrogate substituent effects (e.g., Cl position) with activity data to design derivatives with enhanced potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.